Methylcyclopropyltryptamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: MCPT can be synthesized through various chemical routes. One common method involves the methoxylation of camptothecin, a naturally occurring compound in Camptotheca acuminata . The reaction typically requires methanol and a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of MCPT often involves the extraction of camptothecin from the bark and seeds of Camptotheca acuminata, followed by chemical modification to introduce the methoxy group . This process is optimized for large-scale production to meet the demand for its use in anticancer therapies .
Chemical Reactions Analysis
Types of Reactions: MCPT undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on MCPT, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its therapeutic effects.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various organic reagents can be employed depending on the desired functional group.
Major Products:
10-Hydroxycamptothecin (HCPT): Formed through oxidation, HCPT retains significant anticancer activity.
Other Derivatives: Depending on the reaction conditions, various derivatives with modified biological activities can be synthesized.
Scientific Research Applications
MCPT has a wide range of applications in scientific research:
Mechanism of Action
MCPT exerts its effects primarily through the inhibition of topoisomerase I, an enzyme essential for DNA replication and transcription . By stabilizing the complex between topoisomerase I and DNA, MCPT prevents the re-ligation of DNA strands, leading to DNA damage and cell death . This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Camptothecin (CPT): The parent compound from which MCPT is derived.
10-Hydroxycamptothecin (HCPT): A major metabolite of MCPT with similar anticancer properties.
Irinotecan and Topotecan: Synthetic derivatives of camptothecin used in clinical settings.
Uniqueness of MCPT: MCPT is unique due to its methoxy group, which enhances its solubility and bioavailability compared to camptothecin . This modification also contributes to its potent anticancer activity, making it a valuable compound in cancer research and therapy .
Properties
CAS No. |
1373918-63-8 |
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Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N-methylcyclopropanamine |
InChI |
InChI=1S/C14H18N2/c1-16(12-6-7-12)9-8-11-10-15-14-5-3-2-4-13(11)14/h2-5,10,12,15H,6-9H2,1H3 |
InChI Key |
LVOSBNVSQLXACL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CNC2=CC=CC=C21)C3CC3 |
Origin of Product |
United States |
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